
1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorofluorophenyl group, a pyrrolidinylpyrimidinyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 3-Chloro-4-fluoroaniline: This intermediate is synthesized through the halogenation of aniline, followed by selective fluorination.
Formation of Pyrrolidinylpyrimidine: This involves the reaction of pyrimidine with pyrrolidine under controlled conditions.
Coupling Reaction: The final step involves the coupling of 3-Chloro-4-fluoroaniline with pyrrolidinylpyrimidine in the presence of a coupling agent such as carbodiimide to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)-3-((2-(morpholin-4-yl)pyrimidin-4-yl)methyl)urea
- 1-(3-Chloro-4-fluorophenyl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea
Uniqueness
Compared to similar compounds, 1-(3-Chloro-4-fluorophenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is unique due to the presence of the pyrrolidinyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c17-13-9-11(3-4-14(13)18)22-16(24)20-10-12-5-6-19-15(21-12)23-7-1-2-8-23/h3-6,9H,1-2,7-8,10H2,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGFBGPCTKDPLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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